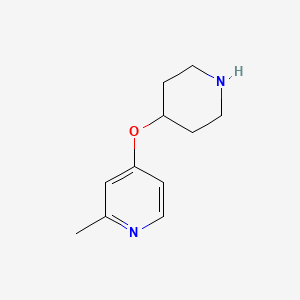![molecular formula C7H10O3 B13594400 rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.
Comparaison Avec Des Composés Similaires
- rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
- rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid
- rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Uniqueness: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific oxirane ring structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1 |
Clé InChI |
ASUKEWRBGZOLAH-KVQBGUIXSA-N |
SMILES isomérique |
C1COC[C@@H]2[C@H]1[C@H]2C(=O)O |
SMILES canonique |
C1COCC2C1C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



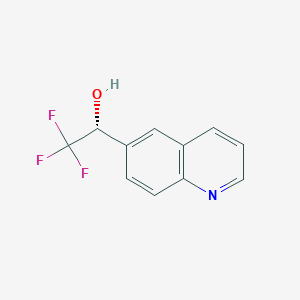
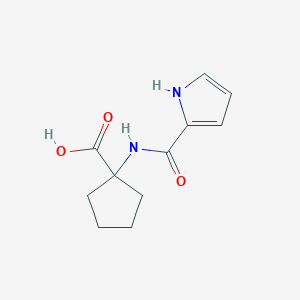
![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
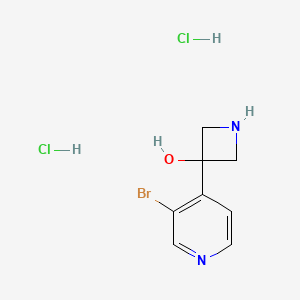
![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
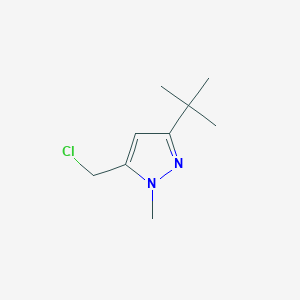


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
